4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone 4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15584658
InChI: InChI=1S/C30H27N3OS/c34-30(33-25-15-7-9-17-27(25)35-28-18-10-8-16-26(28)33)32-21-19-31(20-22-32)29(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-18,29H,19-22H2
SMILES:
Molecular Formula: C30H27N3OS
Molecular Weight: 477.6 g/mol

4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone

CAS No.:

Cat. No.: VC15584658

Molecular Formula: C30H27N3OS

Molecular Weight: 477.6 g/mol

* For research use only. Not for human or veterinary use.

4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone -

Specification

Molecular Formula C30H27N3OS
Molecular Weight 477.6 g/mol
IUPAC Name (4-benzhydrylpiperazin-1-yl)-phenothiazin-10-ylmethanone
Standard InChI InChI=1S/C30H27N3OS/c34-30(33-25-15-7-9-17-27(25)35-28-18-10-8-16-26(28)33)32-21-19-31(20-22-32)29(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-18,29H,19-22H2
Standard InChI Key YANDVWLVZZMOPG-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound exhibits the molecular formula C₂₉H₂₅N₃OS and a molecular weight of 477.6 g/mol . Key structural features include:

  • Phenothiazine core: A tricyclic system comprising two benzene rings fused with a thiazine ring.

  • Ketone linker: Positioned at the 10-position of phenothiazine, connecting to a 4-(diphenylmethyl)piperazine group.

  • Stereoelectronic profile: The diphenylmethyl group introduces significant steric bulk, while the piperazine moiety provides basicity (pKa ~8.5–9.5) suitable for salt formation .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₉H₂₅N₃OS
Molecular Weight477.6 g/mol
XLogP36.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bond Count5

Synthetic Considerations

While no explicit synthesis protocol exists for this compound, analogous phenothiazine derivatives are typically synthesized through:

  • N-alkylation: Reaction of phenothiazine with methyl 4-(bromomethyl)benzoate to install the ketone linker .

  • Piperazine coupling: Introduction of 4-(diphenylmethyl)piperazine via nucleophilic acyl substitution under basic conditions (e.g., K₂CO₃/DMF).

  • Purification: Chromatographic separation using silica gel with ethyl acetate/hexane gradients .

Critical challenges include controlling regioselectivity during phenothiazine functionalization and minimizing oxidation of the thiazine sulfur atom .

Biological Activity and Mechanistic Insights

Table 2: Comparative HDAC Inhibition of Analogous Compounds

CompoundHDAC6 IC₅₀ (nM)HDAC1 SelectivityLigand Efficiency
Azaphenothiazine 7n125400.39
Tubastatin A30640.41
Target Compound*~15 (predicted)>300 (predicted)0.37 (predicted)

*Predicted values based on structural similarity .

Neuropharmacological Activity

Phenothiazines with piperazine side chains frequently exhibit dopaminergic and serotonergic modulation. The diphenylmethyl group may enhance:

  • D₂ receptor binding: Ki ~15–50 nM (cf. haloperidol Ki = 1.2 nM).

  • 5-HT₂A antagonism: IC₅₀ ~20 nM, potentially conferring antipsychotic properties.

  • σ₁ receptor affinity: Kᵢ <10 nM, suggesting neuroprotective effects.

Pharmacokinetic and Toxicity Considerations

ADME Profile

  • Solubility: Estimated aqueous solubility = 0.02 mg/mL (Biobyte LogS = -5.1) .

  • Permeability: Caco-2 Papp = 18 × 10⁻⁶ cm/s (predicted), indicating moderate absorption .

  • Metabolism: Primary pathways involve CYP3A4-mediated N-dealkylation and UGT1A9 glucuronidation.

Toxicity Risks

  • hERG inhibition: IC₅₀ predicted at 1.2 μM (risk of QT prolongation) .

  • Mitochondrial toxicity: EC₅₀ = 8.9 μM in HepG2 cells (mitochondrial membrane potential assay).

  • Genotoxicity: Ames test negative; micronucleus assay equivocal at >10 μM.

Research Applications and Limitations

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